![molecular formula C24H20Cl2N4 B2702267 6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 313274-74-7](/img/structure/B2702267.png)
6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline was confirmed by physicochemical and spectral characteristics . The structure of similar compounds is usually confirmed by techniques such as FTIR, 1H and 13C NMR, and mass spectrophotometry .Aplicaciones Científicas De Investigación
Antidepressant Drug Development
Research into the pharmacological activities of 4-phenylquinoline derivatives, including compounds structurally related to 6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline, has shown potential for the development of novel antidepressant drugs. These studies focused on synthesizing various derivatives and assessing their antidepressant activity by their ability to antagonize reserpine-induced hypothermia in mice. The length of the side chain and isosteric displacements within the side chain were found to significantly affect the potency of these compounds, suggesting a promising avenue for the development of new antidepressant medications (Alhaider Aa, Abdelkader Ma, E. Lien, 1985).
Antimicrobial Activity
A body of research has explored the synthesis and in vitro antimicrobial study of derivatives structurally related to this compound, revealing their potent antimicrobial properties. These studies synthesized compounds after structural variations and tested their antibacterial and antifungal activity against a range of organisms. Certain derivatives demonstrated excellent activity compared to standard drugs, highlighting their potential as novel antimicrobial agents (N. Patel, S. D. Patel, 2010).
Anticancer Properties
Research has also been directed towards developing compounds with anticancer properties. One study focused on synthesizing novel 4-aminoquinoline derived sulfonyl analogs using a hybrid pharmacophore approach. These compounds were evaluated against various cancer cell lines, with some showing significant cytotoxicity. This suggests the potential for these derivatives to be developed into effective and safe anticancer agents (V. Solomon, Sheetal Pundir, Hoyun Lee, 2019).
Corrosion Inhibition
Another unique application of derivatives structurally related to this compound is in the field of corrosion inhibition. Studies have investigated the use of these compounds as corrosion inhibiting additives for steel in acidic environments. Experimental and theoretical tools confirmed their significant improvement in anti-corrosion properties, with efficiency depending on their structure and concentration. This highlights a potential industrial application in protecting materials against corrosion (M. El faydy, F. Benhiba, Avni Berisha, et al., 2020).
Propiedades
IUPAC Name |
6-chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4/c25-18-10-11-21-19(16-18)23(17-6-2-1-3-7-17)28-24(27-21)30-14-12-29(13-15-30)22-9-5-4-8-20(22)26/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPZAAKXWRQBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
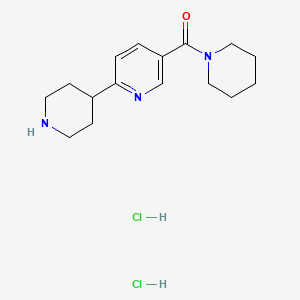
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2702186.png)
![1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2702188.png)
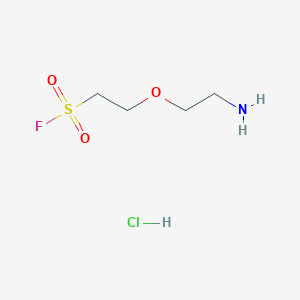
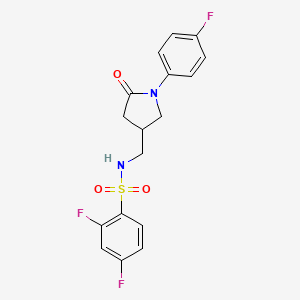
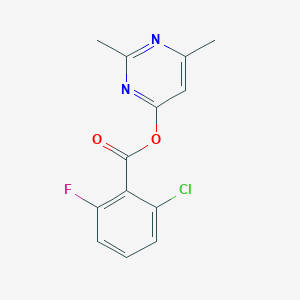
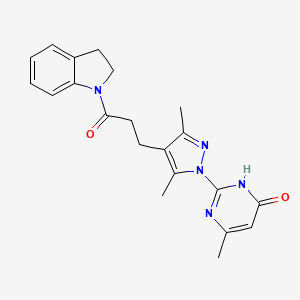
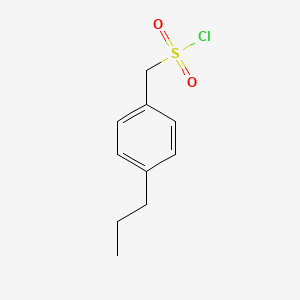
![N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide](/img/structure/B2702196.png)

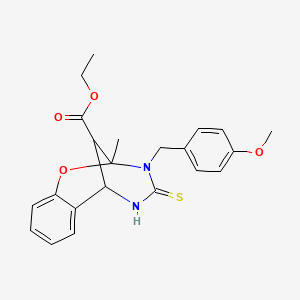

![Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2702204.png)
![1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2702207.png)
